molecular formula C13H14N2O B3038665 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde CAS No. 883537-86-8

2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B3038665
CAS RN: 883537-86-8
M. Wt: 214.26 g/mol
InChI Key: SNYOVWYDEUFGLX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 . It is used in proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde, such as its melting point, boiling point, and density, are not provided in the search results . For detailed property data, it’s recommended to refer to scientific literature or material safety data sheets.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process and Molecular Analysis : Pyrrole derivatives, including compounds structurally related to 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde, have been synthesized and characterized using various spectroscopic techniques. Studies like these help in understanding the molecular structure and potential applications of such compounds (Singh et al., 2014).

Applications in Organometallic Chemistry

  • Complex Formation with Metal Ions : Research has shown that pyrrole-based ligands, similar to the compound , can form complexes with different metal ions. These complexes have significant applications in areas like catalysis and material science (Geiger & Destefano, 2014).

Applications in Polymer Chemistry

  • Polymerization Processes : Certain pyrrole derivatives have been used in polymer chemistry, particularly in the polyaddition reactions. This suggests potential applications for 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde in polymer synthesis and related fields (Maślińska-Solich et al., 1995).

Applications in Crystallography

  • Crystal and Molecular Structure Analysis : Studies have been conducted on compounds structurally similar to 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde to understand their crystal and molecular structures. This is crucial for applications in material science and molecular engineering (Shearer et al., 1980).

Catalysis

  • Catalytic Applications : Pyrrole derivatives have been explored as catalysts in various chemical reactions, indicating potential catalytic applications for the compound (Qiao et al., 2011).

Pharmaceutical Applications

  • Synthesis of Heterocyclic Compounds : Pyrrole derivatives are key in synthesizing a wide range of heterocyclic compounds, which are of great interest in pharmaceutical and medicinal chemistry (Rahmani et al., 2018).

properties

IUPAC Name

2,5-dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-7-13(9-16)11(2)15(10)8-12-3-5-14-6-4-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYOVWYDEUFGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=NC=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177974
Record name 2,5-Dimethyl-1-(4-pyridinylmethyl)-1H-pyrrole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde

CAS RN

883537-86-8
Record name 2,5-Dimethyl-1-(4-pyridinylmethyl)-1H-pyrrole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883537-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1-(4-pyridinylmethyl)-1H-pyrrole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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